molecular formula C9H17N3O4 B14567593 N-(tert-Butoxycarbonyl)glycylglycinamide CAS No. 61798-83-2

N-(tert-Butoxycarbonyl)glycylglycinamide

Cat. No.: B14567593
CAS No.: 61798-83-2
M. Wt: 231.25 g/mol
InChI Key: WCMFSDIWPNHRHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-Butoxycarbonyl)glycylglycinamide is a compound used primarily in organic synthesis and peptide chemistry. It is a derivative of glycine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial in multi-step synthesis processes to prevent unwanted reactions at the amino site.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butoxycarbonyl)glycylglycinamide typically involves the protection of glycine’s amino group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Mechanism of Action

The mechanism of action of N-(tert-Butoxycarbonyl)glycylglycinamide primarily involves the protection of the amino group. The Boc group prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups. The deprotection step involves the cleavage of the Boc group, usually through acid-catalyzed hydrolysis, resulting in the free amino group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(tert-Butoxycarbonyl)glycylglycinamide is unique due to its specific use in peptide synthesis and its ability to protect the amino group while allowing for selective reactions at other sites. Its stability under various reaction conditions makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

61798-83-2

Molecular Formula

C9H17N3O4

Molecular Weight

231.25 g/mol

IUPAC Name

tert-butyl N-[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]carbamate

InChI

InChI=1S/C9H17N3O4/c1-9(2,3)16-8(15)12-5-7(14)11-4-6(10)13/h4-5H2,1-3H3,(H2,10,13)(H,11,14)(H,12,15)

InChI Key

WCMFSDIWPNHRHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NCC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.